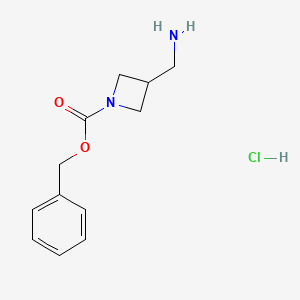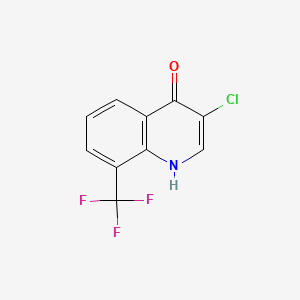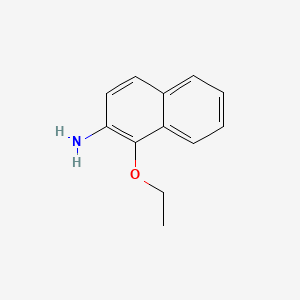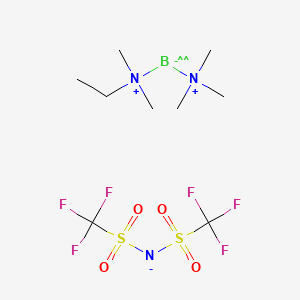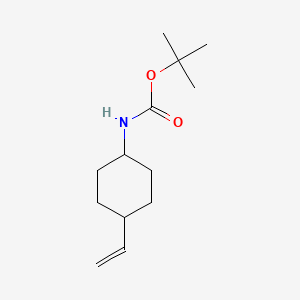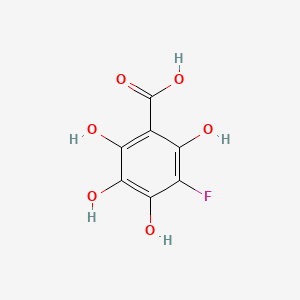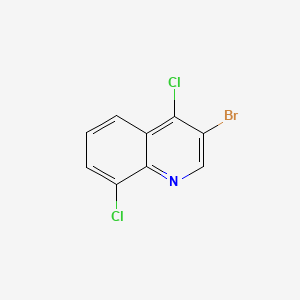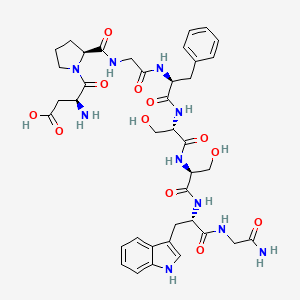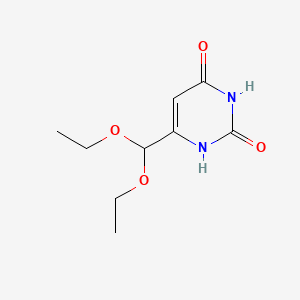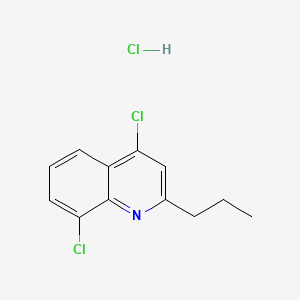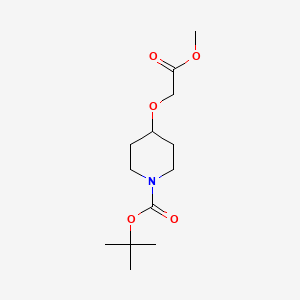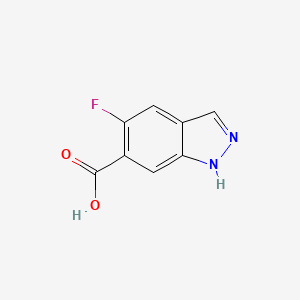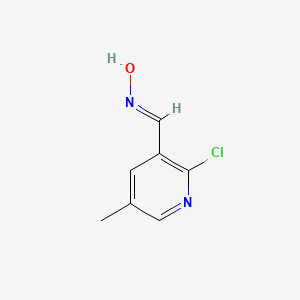
(E)-2-氯-5-甲基烟酰醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Chloro-5-methylnicotinaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is a derivative of nicotinaldehyde, which is a form of pyridine aldehyde. The (E)-configuration indicates the specific geometric isomer where the substituents are on opposite sides of the double bond.
科学研究应用
(E)-2-Chloro-5-methylnicotinaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime typically involves the condensation of 2-chloro-5-methylnicotinaldehyde with hydroxylamine. The reaction is carried out in an aqueous medium, often catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, usually at room temperature, and the process is highly chemoselective, ensuring the formation of the desired oxime.
Industrial Production Methods
In industrial settings, the production of (E)-2-Chloro-5-methylnicotinaldehyde oxime may involve large-scale batch reactions using similar condensation methods. The use of catalysts such as aniline derivatives can enhance the reaction rate and yield. The process is designed to be efficient and scalable, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
(E)-2-Chloro-5-methylnicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (E)-2-Chloro-5-methylnicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming stable complexes with the active sites. The oxime group can also participate in hydrogen bonding and other interactions that modulate the activity of target proteins .
相似化合物的比较
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning.
Methoxime: Used in the synthesis of various pharmaceuticals.
Uniqueness
(E)-2-Chloro-5-methylnicotinaldehyde oxime is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical and biological properties. Its (E)-configuration also contributes to its unique reactivity and interaction with molecular targets compared to other oximes .
属性
IUPAC Name |
(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHHVLUUMAQPZ-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N=C1)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
